

Technical Support Center: Carcinine Hydrochloride Off-Target Effects

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Compound of Interest

Compound Name: Carcinine Hydrochloride

Cat. No.: B6321872

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Welcome to the Technical Support Center for **carcinine hydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting guidance regarding the potential off-target effects of **carcinine hydrochloride** encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and potential off-target activities of **carcinine hydrochloride**?

A1: **Carcinine hydrochloride**'s primary pharmacological activity is as a selective antagonist of the histamine H3 receptor.^{[1][2]} However, researchers should be aware of potential off-target effects, particularly at higher concentrations. These may include interactions with other histamine receptor subtypes (H1 and H2), as well as effects on cardiovascular and metabolic parameters.

Q2: Has the binding affinity of carcinine to histamine H1 and H2 receptors been quantified?

A2: Yes, in vitro binding studies have determined the inhibitory constants (K_i) of carcinine for histamine H1, H2, and H3 receptors. These values demonstrate a significant selectivity for the H3 receptor.^{[1][2]}

Q3: Are there any observed effects of carcinine on blood pressure?

A3: Yes, studies in vertebrate models have shown that carbinine exerts a vasodepressive effect, leading to a decrease in blood pressure. This effect is less potent than that of histamine but more pronounced than that of its parent compound, carnosine.

Q4: Does **carbinine hydrochloride** influence blood glucose or lipid levels?

A4: A clinical study involving overweight and obese individuals demonstrated that daily administration of carbinine (60 mg/day) led to a significant reduction in glycemia, glycated hemoglobin (HbA1c), and total cholesterol levels.^{[3][4]}

Q5: What is known about the potential for **carbinine hydrochloride** to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?

A5: Currently, there is no publicly available information from our searches detailing in vitro or in vivo studies on the inhibitory or inductive effects of **carbinine hydrochloride** on cytochrome P450 enzymes. This represents a significant data gap, and researchers should exercise caution when co-administering carbinine with drugs known to be metabolized by CYP enzymes.

Q6: Is there any available information on the genetic toxicity of **carbinine hydrochloride**?

A6: Our current search has not yielded any specific results from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or micronucleus test for **carbinine hydrochloride**.

Q7: What is the acute toxicity profile of **carbinine hydrochloride**?

A7: Specific LD50 values from acute toxicity studies for **carbinine hydrochloride** are not available in the currently reviewed literature.

Q8: Are there any chronic toxicity data available for **carbinine hydrochloride**?

A8: Detailed results from repeated-dose chronic toxicity studies for **carbinine hydrochloride** are not available in the public domain based on our current search.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects Observed in Preclinical Models (e.g., Hypotension)

- Potential Cause: This may be an off-target effect of carcine due to its vasodepressive properties.
- Troubleshooting Steps:
 - Dose-Response Assessment: Conduct a thorough dose-response study to characterize the hypotensive effect and determine the No-Observed-Adverse-Effect Level (NOAEL).
 - Mechanism of Action Investigation: To investigate the mechanism, consider evaluating the effect of carcine on vascular smooth muscle tone in vitro using isolated artery preparations.
 - Monitor Vital Signs: In in vivo experiments, ensure continuous monitoring of blood pressure and heart rate.

Issue 2: Alterations in Blood Glucose or Lipid Profile in Animal Studies

- Potential Cause: These effects may be related to the observed metabolic effects of carcine in clinical settings.
- Troubleshooting Steps:
 - Establish Baseline: Ensure that baseline glucose and lipid levels are well-characterized before initiating treatment.
 - Dose-Response Relationship: Investigate if the observed metabolic changes are dose-dependent.
 - In Vitro Mechanistic Studies: To understand the underlying mechanism, consider performing in vitro assays to assess the effect of carcine on insulin secretion from pancreatic islet cells or glucose uptake in muscle cells.[5]

Data Presentation

Table 1: In Vitro Binding Affinity of Carcinine for Histamine Receptors

Receptor Subtype	Ki (μM)
Histamine H1	3621.2 ± 583.9
Histamine H2	365.3 ± 232.8
Histamine H3	0.2939 ± 0.2188

Data from Chen et al. (2004).[\[1\]](#)[\[2\]](#)

Table 2: Effects of Carcinine (60 mg/day for 8 weeks) on Metabolic Parameters in Overweight/Obese Individuals

Parameter	Result	p-value
Glycemia	Significantly Reduced	p=0.001
Glycated Hemoglobin (HbA1c)	Significantly Reduced	p<0.001
Total Cholesterol	Significantly Reduced	p<0.003
Serum Insulin	Significantly Reduced	p<0.05
HOMA-IR	Progressively Reduced	p<0.03
Abdominal Circumference	Progressively Reduced	p<0.2

Data from a retrospective observational trial.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Histamine Receptor Binding Assay (General Protocol)

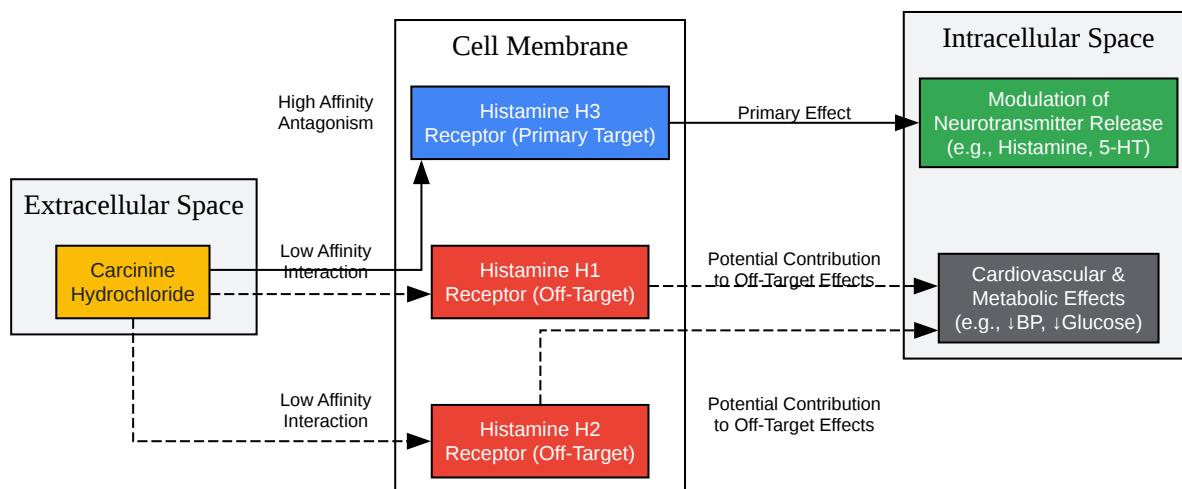
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of a test compound like carcinine for histamine receptors.

- Materials:

- Membrane preparations from cells expressing the target human histamine receptor (H1, H2, or H3).
- Radioligand:
 - For H1: [^3H]mepyramine
 - For H2: [^3H]tiotidine
 - For H3: [^3H]N α -methylhistamine
- Test Compound: **Carcinine hydrochloride**
- Non-specific binding control: High concentration of a known antagonist for the respective receptor.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - Prepare serial dilutions of **carcinine hydrochloride**.
 - In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its K_d), and either buffer (for total binding), non-specific control, or **carcinine hydrochloride** at various concentrations.
 - Incubate to allow binding to reach equilibrium.
 - Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer.
 - Measure the radioactivity retained on the filters using a scintillation counter.

- Data Analysis: Determine the concentration of carbinine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Mandatory Visualizations



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Caption: Potential on-target and off-target signaling of **carbinine hydrochloride**.



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Caption: Troubleshooting workflow for unexpected in vivo effects of carbinine.

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